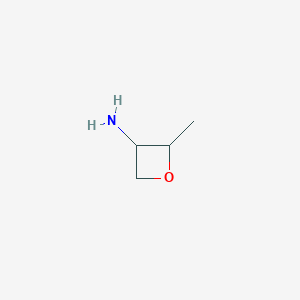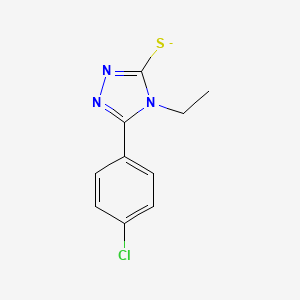
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a chlorophenyl group, an ethyl group, and a thiolate group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, ethyl hydrazinecarboxylate, and elemental sulfur.
Formation of Hydrazone: 4-chlorobenzaldehyde reacts with ethyl hydrazinecarboxylate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of sulfur to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Triazoles: Produced via nucleophilic substitution.
科学的研究の応用
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antiviral, antifungal, and anticancer agent.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Agricultural Chemistry: Explored for its potential as a pesticide or herbicide.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling and metabolism.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares a similar structure but with a thiadiazole ring instead of a triazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring, differing in the nitrogen and oxygen arrangement.
4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar triazole structure but with different substituents.
Uniqueness
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H9ClN3S- |
|---|---|
分子量 |
238.72 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15)/p-1 |
InChIキー |
CPAZNRFBIAFEIA-UHFFFAOYSA-M |
正規SMILES |
CCN1C(=NN=C1[S-])C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![chromium(3+);N-cyclohexylcyclohexanamine;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B12329166.png)
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
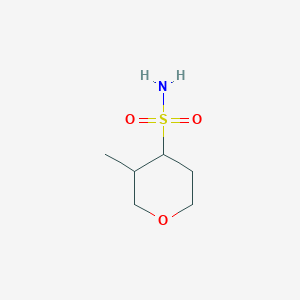
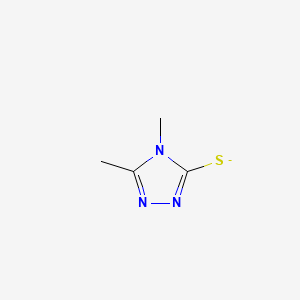
![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)

![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)

![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)

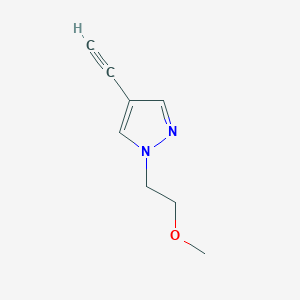
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
